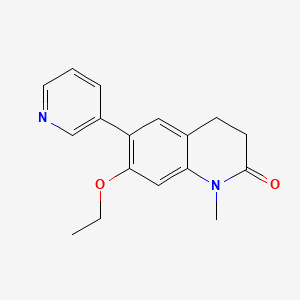

7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the condensation of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole with 2-hydroxy-3-ethoxybenzaldehyde in the presence of acetone and hydrochloric acid under microwave irradiation. The resulting product is purified and characterized using various analytical techniques including X-ray crystallography.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Amino-5-(pyridin-3-yl)-1,2,4-triazole + 2-Hydroxy-3-ethoxybenzaldehyde | Microwave irradiation at 423 K | High |

| 2 | Acetone + HCl | Stirring at room temperature | Purified |

Biological Activity

Research indicates that this compound exhibits various biological activities including:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to the presence of the pyridine moiety which enhances its interaction with microbial cell membranes.

Anticancer Properties

Preliminary investigations suggest that the compound may exhibit anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In models of neurodegeneration, it has shown potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

A research team published findings on the anticancer effects of the compound in the journal "Cancer Research". The study reported a significant reduction in cell viability in MCF-7 cells treated with varying concentrations of the compound over 48 hours.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that 7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one exhibits significant anticancer activity. For instance, it has been identified as an inhibitor of c-KIT kinase, a receptor tyrosine kinase involved in various cancers including gastrointestinal stromal tumors (GIST) and systemic mastocytosis . The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, derivatives of similar quinoline structures have exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinoline derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease treatment .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ethoxy group at position 7 and the pyridinyl ring at position 6 are key sites for nucleophilic substitution.

Ethoxy Group Reactivity :

-

Under acidic conditions, the ethoxy group undergoes hydrolysis to form a phenolic derivative. For example, treatment with hydrobromic acid (HBr) in acetic acid yields 7-hydroxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one.

-

Alkoxy exchange reactions with alcohols (e.g., methanol, isopropanol) catalyzed by Lewis acids like BiCl₃ enable the substitution of ethoxy with other alkoxy groups.

Pyridinyl Ring Modifications :

-

Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the pyridine ring’s meta positions due to electron-withdrawing effects from the adjacent tetrahydroquinolinone system . Chlorination with POCl₃ selectively introduces chlorine at position 5 of the pyridine ring .

Oxidation and Reduction Reactions

The tetrahydroquinolinone core and substituents undergo redox transformations.

Core Modifications :

-

The carbonyl group at position 2 is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), forming 2-hydroxy-1-methyl-7-ethoxy-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to piperidine, yielding a fully saturated decahydroquinoline derivative.

Substituent-Specific Redox :

-

The ethoxy group is resistant to oxidation under mild conditions but undergoes oxidative cleavage with strong agents like KMnO₄ to form a ketone intermediate.

Condensation and Cyclization Reactions

The carbonyl group facilitates condensations with nitrogen nucleophiles.

Hydrazone Formation :

-

Reaction with hydrazine hydrate in ethanol produces the corresponding hydrazide derivative, 2-((7-ethoxy-1-methyl-6-(pyridin-3-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide . This intermediate reacts with aldehydes/ketones (e.g., benzaldehyde, isatin) to form hydrazones with yields exceeding 70% .

Schiff Base Synthesis :

-

Condensation with primary amines (e.g., aniline, methylamine) under reflux conditions generates Schiff bases, which are precursors for antimicrobial and anticancer agents.

Mechanistic Insights

-

Nucleophilic Substitution : The ethoxy group’s leaving ability is enhanced by protonation in acidic media, favoring SN1 mechanisms.

-

Catalytic Hydrogenation : Pd-C facilitates syn-addition of hydrogen to the pyridine ring, preserving stereochemistry at the tetrahydroquinoline core.

-

Condensation Reactions : Acetic acid catalyzes hydrazone formation by polarizing the carbonyl group, increasing electrophilicity .

Stability and Reaction Optimization

Propriétés

IUPAC Name |

7-ethoxy-1-methyl-6-pyridin-3-yl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-21-16-10-15-12(6-7-17(20)19(15)2)9-14(16)13-5-4-8-18-11-13/h4-5,8-11H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZQWDIOWQYOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCC(=O)N(C2=C1)C)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.